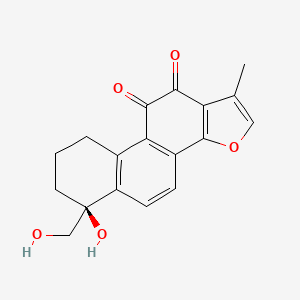
丹参酚 A
描述
Tanshinone IIA: Cardioprotective Effects and Apoptosis Inhibition
Tanshinone IIA (tan), a phenanthrenequinone derivative found in Salvia miltiorrhiza Bunge, has been shown to possess cardioprotective properties. Studies have demonstrated that tan can significantly increase cell viability and inhibit cardiomyocyte apoptosis induced by oxidative stress, both in vitro and in vivo. The cardioprotective effects of tan are mediated through the scavenging of oxygen free radicals, prevention of lipid peroxidation, and upregulation of the Bcl-2/Bax ratio, which collectively contribute to reduced apoptosis in cardiac myocytes .
Biosynthesis and Synthesis Analysis of Tanshinones
Tanshinones, including tanshinone IIA, are abietane diterpenes biosynthesized via the MEP/DOXP pathway. Key enzymes such as mCPS play a crucial role in establishing their molecular scaffolds and stereospecificity. The unique structural characteristics of tanshinones have attracted the interest of synthetic chemists, leading to the total synthesis of various tanshinones. These compounds, including neo-tanshinlactone and its analogs, have shown broad antitumor activity in cell and animal models, with neo-tanshinlactone exhibiting potent and selective activity against breast cancer .
Molecular Structure Analysis and Anti-Breast Cancer Activity
The molecular structure of neo-tanshinlactone has been elucidated and synthesized, showing significant inhibition against human breast cancer cell lines. Its potency and selectivity surpass that of tamoxifen citrate, indicating its potential as an anti-breast cancer drug candidate. The structure of neo-tanshinlactone and its selective activity against ER-positive and HER-2 overexpressing breast cancer cell lines highlight the importance of structural analysis in understanding the bioactivity of tanshinones .
Chemical Reactions Analysis: Apoptosis Induction in Leukemia Cells
Tanshinone IIA has been found to induce apoptosis in human leukemia cell lines through the activation of caspase-3. The compound causes dose- and time-dependent DNA fragmentation and proteolytic cleavage of poly(ADP-ribose) polymerase, leading to an apoptotic state in cells. This activity is associated with the selective activation of caspase family members, suggesting a potential therapeutic application of tanshinone IIA in leukemia treatment .
Physical and Chemical Properties Analysis: Enhanced Accumulation and Bioactivity
Genetic engineering of the MEP pathway in Salvia miltiorrhiza hairy roots has led to enhanced accumulation of tanshinones, including tanshinone IIA. Overexpression of genes such as SmGGPPS and SmDXSII resulted in the highest recorded tanshinone content through genetic manipulation. Transgenic lines also exhibited higher antioxidant and antitumor activities, indicating that the physical and chemical properties of tanshinones can be improved through metabolic engineering .
Pharmacology and Structural Modifications
The pharmacological profile of tanshinone IIA includes anti-inflammatory, antioxidative, and cytotoxic activities. Structural modifications of tanshinone IIA have been explored to enhance its biological activities. Reviews of the total synthesis and structural modifications provide insights into the progress made in the field and suggest directions for future research .
Catalyst-Free sp3 C-H Acyloxylation
A novel catalyst-free approach for the regioselective synthesis of 1-acyloxy derivatives of tanshinone IIA has been developed. This method allows for the direct introduction of acyloxy groups to the A-ring of tanshinone IIA substrates, avoiding the use of expensive transition metal catalysts and harmful byproducts. The process demonstrates functional-group tolerance, atom economy, and cost-effectiveness .
Total Synthesis of Tanshinone I
A novel total synthesis of tanshinone I has been described, which minimizes the use of expensive reagents and improves overall yield. The synthesis employs a Diels-Alder reaction to construct the 1,4-phenanthrenedione scaffold, providing a more efficient route to tanshinone I .
Stereochemical Insights from Functional Genomics
Functional genomics has provided stereochemical insights into tanshinone biosynthesis. The identification of diterpene synthases from S. miltiorrhiza has shed light on the cyclohexa-1,4-diene arrangement of the distal ring, which is crucial for the aromatization and hydroxylation processes leading to ferruginol and ultimately tanshinone biosynthesis .
科学研究应用
合成和化学性质
丹参酚 A,提取自丹参(Salvia miltiorrhiza Bunge)的根部,一直是各种科学研究的主题,重点是其合成和化学性质。由 Lee、Li、Oya 和 Snyder(1992 年) 进行的研究利用超声促进的 Diels-Alder 反应进行合成,突出了溶剂和超声波对区域选择性的影响。同样,Luo 等人(1985 年) 从丹参中分离出this compound 作为一种次要成分,提供了有关其立体化学的基础信息。
生物学和药理学研究
最近的研究扩展了对this compound 生物学和药理学活性的理解:
抗癌特性:Woo 等人(2014 年) 的研究发现丹参酚是 EZH2 组蛋白甲基转移酶的抑制剂,EZH2 组蛋白甲基转移酶是肿瘤发生的关键因素。这一发现表明this compound 具有潜在的抗癌应用,特别是在涉及 EZH2 突变的癌症中。
心血管研究:发现与this compound 密切相关的丹参酚 C 可抑制巨噬细胞泡沫细胞的形成,这是动脉粥样硬化发展中的一个关键过程。由 Yang 等人(2018 年) 进行的研究表明丹参酚衍生物具有潜在的心血管益处。
肝纤维化和炎症:Zhou 等人(2019 年) 表明,丹参酚 C 通过诱导凋亡和细胞周期停滞对肝细胞癌表现出抗癌作用。彭等人(2017 年)通过展示丹参醇(一种相关化合物)在减轻肝纤维化和炎症中的有效性进一步支持了这一点 Peng 等人(2017 年).
用于增加产量的代谢工程:Kai 等人(2011 年) 报告了通过丹参毛根中的代谢工程来提高丹参酮(一种相关化合物)产量的努力。这种方法有可能应用于this compound,以提高产量和研究。
安全和危害
未来方向
Tanshindiol B and C potently inhibit the methyltransferase activity in in vitro enzymatic assay with IC50 values of 0.52uM and 0.55uM, respectively. Tanshindiol C exhibits growth inhibition of several cancer cells including Pfeiffer cell line, a diffuse large B cell lymphoma harboring EZH2 A677G activating mutation. These findings suggest that tanshindiols possess a unique anti-cancer activity whose mechanism involves the inhibition of EZH2 activity and would provide chemically valuable information for designing a new class of potent EZH2 inhibitors .
作用机制
Target of Action
Tanshindiol A is a natural product of Salvia, Lamiaceae . It is a type of tanshinone, a series of abietane-type norditerpenoid quinones isolated from the roots of Salvia miltiorrhiza . Tanshinones have been found to have a broad spectrum of pharmacological activities such as antibacterial, antioxidant, anti-inflammatory, and antineoplastic . .
Mode of Action
Tanshinones, in general, have been shown to exhibit a broad spectrum of cytotoxic effects on cell lines derived from human carcinomas of the colon, ovary, lung, mouth, and breast . The exact mechanism of how Tanshindiol A interacts with its targets and the resulting changes are still under investigation.
Biochemical Pathways
For instance, they have been shown to have antitumor activity and anticardiovascular activity
Result of Action
Tanshinones, in general, have been shown to exhibit a broad spectrum of cytotoxic effects on various cancer cell lines
Action Environment
It is known that the quality of danshen, the plant from which tanshinones are derived, can be affected by environmental factors
属性
IUPAC Name |
(6S)-6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-9-7-23-17-11-4-5-12-10(3-2-6-18(12,22)8-19)14(11)16(21)15(20)13(9)17/h4-5,7,19,22H,2-3,6,8H2,1H3/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHMQUSSYNZSTA-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




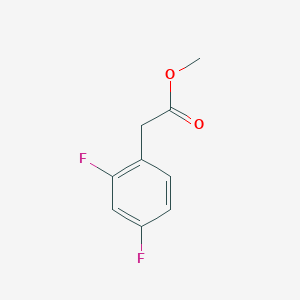
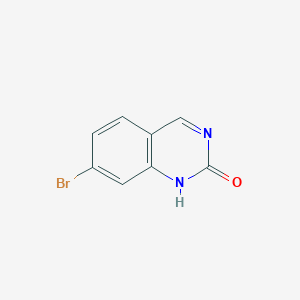
![5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B3030764.png)
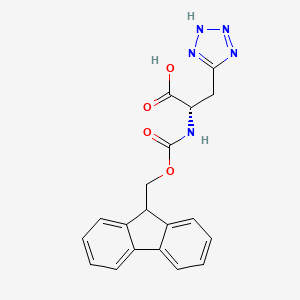

![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B3030767.png)
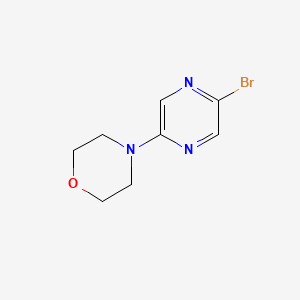

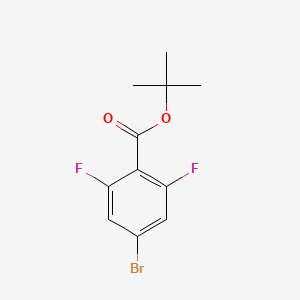

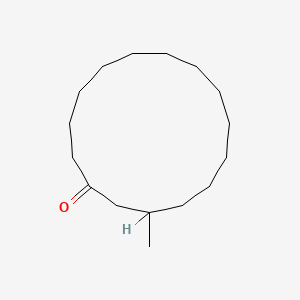
![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)
![3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3030779.png)